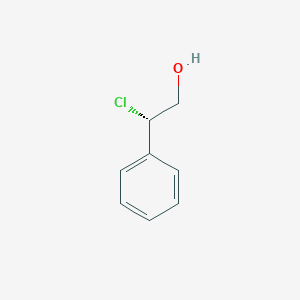

(S)-2-Chloro-2-phenylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(2S)-2-chloro-2-phenylethanol |

InChI |

InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |

InChI Key |

WTGUAUVAXDZHJX-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)Cl |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for Enantiomerically Enriched 2 Chloro 2 Phenylethanol

Biocatalytic Strategies for Enantioselective Production of Chiral Chlorinated Phenylethanols

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The high stereoselectivity, regioselectivity, and mild reaction conditions offered by enzymes and whole-cell systems make them ideal for the production of enantiopure pharmaceuticals. nih.govnih.gov Asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is one of the most effective biocatalytic approaches. researchgate.netmagtech.com.cn

Enzymatic Reduction of Prochiral Halogenated Ketones to Chiral 2-Chloro-2-phenylethanols

The enzymatic reduction of prochiral halogenated ketones, such as 2-chloroacetophenone (B165298), provides a direct route to chiral 2-chloro-2-phenylethanols. This transformation is typically achieved using oxidoreductases, particularly ketoreductases (KREDs), which catalyze the transfer of a hydride from a cofactor, usually NAD(P)H, to the carbonyl group of the ketone. almacgroup.com

Ketoreductases (KREDs), also known as carbonyl reductases (EC 1.1.1.184), are widely utilized for the asymmetric reduction of prochiral ketones to furnish optically active alcohols. almacgroup.comgoogle.com These enzymes have garnered significant attention from both academic and industrial researchers due to their high specificity and enantioselectivity under physiological conditions. almacgroup.com The application of KREDs has become a straightforward method for synthesizing chiral alcohols, which are valuable intermediates for pharmaceuticals. almacgroup.comresearchgate.net

Engineered KREDs have been developed to exhibit improved properties, such as enhanced activity and stability, for the stereoselective reduction of various keto substrates. google.com For the synthesis of chiral halohydrins, KREDs have been successfully employed in the reduction of α-halo ketones, yielding the corresponding α-halo alcohols in good yields and high stereoselectivity. almacgroup.com The versatility of KREDs makes them an accepted and valuable tool in the toolbox of organic chemists for the preparation of chiral alcohol intermediates. almacgroup.com

A critical aspect of KRED-catalyzed reductions is the regeneration of the expensive NAD(P)H cofactor. almacgroup.com To address this, cofactor recycling systems are often employed. Common methods include the use of a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NAD(P)+ to NAD(P)H. almacgroup.com Another approach involves using a sacrificial alcohol, like isopropanol (IPA), which is oxidized by the KRED to regenerate the cofactor, offering the advantage of not requiring pH control. almacgroup.com

Table 1: Examples of Ketoreductase (KRED) Applications in Asymmetric Reductions

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Ethyl-4-chloroacetoacetate | Ketoreductase (KRED) with GDH | (S)-ethyl-4-chloro-3-hydroxybutyrate | >99.5% | 96% (isolated) | researchgate.net |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with two KREDs and GDH | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% | nih.gov |

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. nih.govresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones. researchgate.net

Studies have demonstrated the successful use of Saccharomyces cerevisiae for the stereoselective reduction of 2'-chloroacetophenone (B1665101). One particular strain, Saccharomyces cerevisiae B5, showed high activity and stereoselectivity, producing (R)-2'-chloro-1-phenylethanol. nih.gov The addition of a co-substrate, such as ethanol (B145695), was found to enhance the conversion by regenerating the necessary NADH cofactor. nih.gov Under optimized conditions, including a pH of 8.0 and a temperature of 25°C, an enantiomeric excess of 100% for (R)-2'-chloro-1-phenylethanol was achieved. nih.gov

Another study describes a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast. This one-step biotransformation process achieved a yield of over 74.5% and an enantiomeric excess of 97% for the target (S)-2-chloro-1-phenylethanol derivative. google.com The process is noted for its low cost, high yield, simple operation, and mild reaction conditions. google.com

Table 2: Whole-Cell Bioreduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae

| Strain | Co-substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |

| Saccharomyces cerevisiae B5 | 5% Ethanol | R | 100% | 74% | nih.gov |

| Baker's Yeast | Not specified | S-derivative | 97% | >74.5% | google.com |

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. scielo.br

The lipase-catalyzed kinetic resolution of racemic secondary alcohols in an organic medium involves the transesterification of one enantiomer with an acyl donor, such as vinyl acetate (B1210297). scielo.brnih.gov This results in an optically active ester and the unreacted, enantiomerically enriched alcohol. scielo.br While this method can achieve high enantiomeric excesses for both the product and the remaining substrate, a significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. scielo.br

For the production of chiral 2-chloro-2-phenylethanol (B86306) derivatives, a racemic mixture of the alcohol can be subjected to lipase-catalyzed transesterification. The lipase (B570770) will selectively acylate one of the enantiomers, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. For instance, lipases have been successfully used in the kinetic resolution of various aryl alcohols, achieving excellent enantiomeric excesses (>99%) and isolated yields of up to 49%. nih.gov

Besides Saccharomyces cerevisiae, other yeast species have been investigated for their ability to asymmetrically reduce prochiral ketones. While specific data on Candida ontarioensis for the reduction of 2-chloro-2-phenylethanol was not prominently found in the provided search results, the broader family of Candida yeasts is well-known for its ketoreductase activity. For example, Candida tenuis xylose reductase has been shown to convert o-chloroacetophenone with perfect S-stereoselectivity. researchgate.net This highlights the potential of various Candida species as effective biocatalysts for producing chiral chloro-alcohols. The use of whole-cell catalysts from organisms like Candida chilensis has also been developed for the enantioselective reduction of other ketones, achieving high enantiomeric excess (>95%) and yields up to 90% after process optimization. nih.gov

Process Optimization for Biocatalytic Synthesis of Chiral 2-Chloro-2-phenylethanol

For the whole-cell reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5, optimization of various parameters was performed. The optimal conditions were determined to be a pH of 8.0, a temperature of 25°C, and a reaction time of 24 hours. researchgate.net The addition of 5% (v/v) ethanol as a co-substrate was found to be optimal for the formation of (R)-2'-chloro-1-phenylethanol, increasing the yield from 17% to 74%. nih.gov Under these optimized conditions, both the yield and the enantiomeric excess of the product could reach over 99%. researchgate.net

In another example involving a KRED-catalyzed process, the reaction was carried out as a slurry-to-slurry reaction at 45 °C. The substrate was converted at a concentration of 100 g/L in a mixture of aqueous isopropanol and toluene, achieving a reaction yield of 99.3% and an enantiomeric excess of 99.9%. nih.gov

Process optimization often involves a systematic approach, such as using a design of experiments (DOE) methodology, to evaluate the effects of multiple variables on the reaction outcome. semanticscholar.org This allows for the identification of the optimal combination of conditions to maximize product yield and enantioselectivity.

Table 3: Optimized Conditions for Biocatalytic Reductions

| Biocatalyst | Substrate | Key Optimization Parameters | Outcome | Reference |

| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone | pH 8.0, 25°C, 24h, 5% ethanol | >99% yield, >99% e.e. | researchgate.net |

| Ketoreductase | Ketone 26 | 45°C, 100 g/L substrate in aqueous IPA/toluene | 99.3% yield, 99.9% e.e. | nih.gov |

| Baker's Yeast | 2,2',4'-trichloroacetophenone | pH 6.2, 28°C, 36h, 5% methanol (B129727) | 62.4% yield, 93.2% e.e. | google.com |

Influence of Substrate Concentration and Cell Density on Enantiomeric Excess and Yield

The concentrations of both the substrate (2-chloroacetophenone) and the biocatalyst (microbial cells) are critical factors that significantly impact the yield and enantiomeric excess (ee) of the final product. High substrate concentrations can lead to toxicity and inhibition of the microbial enzymes, resulting in lower conversion rates. researchgate.netmdpi.com Conversely, an optimal balance between substrate and cell density is necessary to maximize productivity.

Research using Saccharomyces cerevisiae B5 for the reduction of 2'-chloroacetophenone found that optimal results, with both yield and enantiomeric excess exceeding 99% for the (R)-enantiomer, were achieved with a substrate concentration of 1 g/L and a cell density of 10.75 g/L (dry weight). researchgate.net Another study, focused on synthesizing the (S)-enantiomer from a 2,2',4'-trichloroacetophenone precursor using baker's yeast, demonstrated how varying these concentrations affects the outcome. For instance, at a low substrate concentration (0.01 mol/L) and high cell density (100 g/L), a yield of 59.3% and an ee of 91.7% were recorded. google.com Increasing the substrate concentration to 0.1 mol/L with a cell density of 80 g/L led to a decrease in both yield (45.9%) and ee (91.6%), highlighting the inhibitory effect of the substrate. google.com

Systematic optimization has shown that substrate loading is often limited by catalyst instability. researchgate.net In some cases, high catalyst loadings are employed to convert higher substrate concentrations. For example, a catalyst loading of 40 g cell-dry-weight/L was used to attempt the conversion of 1 M to 2 M substrate concentrations, though this often led to lower product formation due to catalyst deactivation. researchgate.net

| Substrate Concentration (mol/L) | Cell Density (g/L) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 0.01 | 100 | 59.3 | 91.7 |

| 0.06 | 90 | 60.3 | 96.1 |

| 0.08 | 110 | 51.6 | 94.6 |

| 0.1 | 80 | 45.9 | 91.6 |

Effects of Reaction Parameters (pH, Temperature, Co-substrates) on Bioreduction Efficiency

The efficiency of bioreduction is also profoundly influenced by the reaction environment, including pH, temperature, and the presence of co-substrates. These parameters must be finely tuned to achieve optimal enzyme activity and stability.

pH and Temperature: The optimal pH for the bioreduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5 has been identified as 8.0. researchgate.netresearchgate.net Studies on other acetophenones using different microorganisms also show a strong pH dependence, with optimal stereoselectivity often occurring in neutral to slightly alkaline conditions. mdpi.comresearchgate.net For instance, the enantiomeric excess for acetophenone reduction by Talaromyces sp. H4 increased from 59.6% at pH 6.0 to 86.6% at pH 8.0. mdpi.com Temperature is another critical factor, with an optimal value of 25 °C reported for the S. cerevisiae B5-catalyzed reaction. researchgate.netresearchgate.net In other systems, temperatures around 30-35 °C are often found to be optimal. google.com

Co-substrates: Bioreductions catalyzed by whole cells rely on cofactors like NADPH, which must be continuously regenerated. This is often achieved by adding a co-substrate, such as glucose or a simple alcohol, to the reaction medium. google.com Glucose is a common choice as it helps in the in situ regeneration of NADPH, thereby improving the conversion rate. researchgate.net For the reduction of 2'-chloroacetophenone, ethanol at a concentration of 5% (v/v) was found to be the optimal co-substrate. researchgate.netnih.gov Different co-substrates can be employed, with one study on the synthesis of (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol showing high yield and ee with methanol as the co-substrate. google.com

| Temperature (°C) | pH | Co-substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 30 | 6.8 | Ethanol (5%) | 24 | 59.3 | 91.7 |

| 30 | 7.0 | Methanol (5%) | 36 | 60.3 | 96.1 |

| 28 | 6.2 | Methanol (5%) | 36 | 62.4 | 93.2 |

| 35 | 7.0 | Isopropanol (5%) | 48 | 45.9 | 91.6 |

Chemoenzymatic and Chemical Asymmetric Synthesis Approaches for 2-Chloro-2-phenylethanol Analogues

Beyond direct biocatalysis, various chemical and chemoenzymatic strategies have been developed for the asymmetric synthesis of 2-chloro-2-phenylethanol and its analogues. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction of a prochiral ketone precursor.

Chiral Catalyst-Mediated Reductions of Halogenated Carbonyl Precursors

The asymmetric reduction of α-halo ketones is a direct route to chiral halohydrins. This transformation is frequently accomplished using metal-based catalysts complexed with chiral ligands.

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. mdpi.com In AH, molecular hydrogen is used as the reductant, while in ATH, a hydrogen donor molecule like isopropanol or formic acid is employed.

An iridium-based catalyst system using cinchona-alkaloid-derived NNP ligands has been developed for the asymmetric hydrogenation of various α-chloroacetophenones. acs.org This method allows for the production of both (R)- and (S)-halohydrins in high yields and with excellent enantioselectivity (up to 99.6% ee) simply by selecting the appropriate configuration of the chiral ligand. acs.org

Ruthenium complexes are also widely used, particularly in ATH. Catalysts such as those derived from Ru(II), a chiral diamine ligand like Ts-DPEN, and an η⁶-arene ligand have proven effective for the ATH of various acetophenone derivatives. soton.ac.uk These reactions typically use a formic acid/triethylamine mixture as the hydrogen source and can achieve excellent enantioselectivities. soton.ac.uk

Stereoselective reduction of α-halo ketones can also be achieved using borane complexes in conjunction with chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a well-established method. nih.govsemanticscholar.org The reduction of α-chloroacetophenone with borane, catalyzed by a chiral lactam alcohol, has been shown to produce (S)-2-chloro-1-phenylethanol with excellent enantioselectivity (98% ee). nih.gov The catalyst is formed in situ from the chiral ligand and borane, creating a chiral environment that directs the hydride attack on the carbonyl group. nih.gov

Another strategy involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While broadly applied in asymmetric synthesis for reactions like aldol additions and alkylations, this approach can be adapted for the synthesis of chiral alcohols from ketone precursors. researchgate.netresearchgate.net

Stereodivergent Synthetic Routes to Enantiomers of Chlorinated Phenylethanols

A significant goal in asymmetric synthesis is the development of stereodivergent methods that can provide access to either enantiomer of a target molecule from a common precursor. This is often achieved by simply changing the catalyst.

In the realm of biocatalysis, protein engineering has enabled stereodivergent synthesis. Mutants of the alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) have been created that exhibit opposite stereopreferences. For the reduction of para-substituted 2-haloacetophenones, the P84S/I86A mutant of TeSADH quantitatively yields the (R)-halohydrins, while the ΔP84/A85G mutant produces the corresponding (S)-enantiomers, both with excellent enantioselectivity (>99% ee). nih.gov

Similarly, in chemical catalysis, the asymmetric hydrogenation of α-chloroacetophenones using an Iridium-NNP catalyst system is stereodivergent. acs.org The use of a ligand derived from the cinchona alkaloid cinchonidine leads to the (S)-halohydrin, whereas the ligand derived from its pseudo-enantiomer cinchonine yields the (R)-product, both with high enantiomeric excess. acs.org This provides a highly flexible and efficient route to either enantiomer of the desired chlorinated phenylethanol.

Advanced Applications and Derivatization in Specialized Organic Synthesis

Role as Chiral Intermediates in Complex Molecule Construction

The enantiomerically pure nature of (S)-2-Chloro-2-phenylethanol is fundamental to its application in constructing complex molecules with specific three-dimensional arrangements. This chiral chlorohydrin serves as a key starting material or intermediate, enabling the synthesis of a variety of more complex chiral structures.

Precursors for Chiral Pharmaceutical Building Blocks

This compound is instrumental in the synthesis of several key pharmaceutical intermediates, where the precise stereochemistry is essential for the drug's efficacy and safety.

Table 1: Selected Synthetic Approaches to Ticagrelor and its Intermediates

| Starting Materials | Key Steps | Overall Yield | Purity | Reference |

|---|---|---|---|---|

| Pyrimidine amine derivative, Cyclopentyl derivative | Condensation, Diazotization, Deprotection | 65% | 99.78% | nih.gov |

| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, Protected amino alcohol | Reaction, Reduction, Ring closing, Reaction with chiral cyclopropylamine, Deprotection | Not specified | Not specified | google.com |

| N-BOC protected cyclopropyl (B3062369) amine, Dichloro-nitro compound | Coupling, Reaction with another intermediate | Not specified | Not specified | jocpr.com |

This compound serves as a foundational building block for phenethylimidazole antifungal agents like Tioconazole. nih.gov The synthesis of Tioconazole involves the condensation of an imidazolyl ethanol (B145695) derivative with 2-chloro-3-chloromethylthiophene. The precursor, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol, can be synthesized from a substituted 2-chloro-1-phenylethanol (B167369) derivative. google.comgoogle.comlookchem.com Various synthetic methods have been developed to improve the efficiency of this process, including microwave-assisted synthesis and the use of phase transfer catalysts, with yields reported to be above 70% in some cases. google.com

Table 2: Comparison of Synthetic Routes for Tioconazole

| Method | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional | NaH | THF | 31% | google.comlookchem.com |

| Phase Transfer Catalysis | PEG-400, NaOH, Tetrabutylammonium (B224687) bromide | THF | 53% | google.com |

| Microwave-assisted | Ionic liquid, NaOH | Not specified | >70% | google.com |

| One-pot | NaOH, PEG600 | DMF | Not specified | google.com |

The chiral side chain of statins, such as Atorvastatin, is a critical component for their cholesterol-lowering activity. researchgate.netjchemrev.com While this compound itself is not a direct precursor, the synthesis of the key (3R,5S)-dihydroxyhexanoate side chain often involves chiral alcohols and their derivatives. jchemrev.com Biocatalytic methods using enzymes like alcohol dehydrogenases are employed to produce chiral intermediates for the statin side chain with high enantiomeric excess. researchgate.netcsic.es These enzymatic approaches are considered a greener alternative to traditional chemical synthesis, which may require expensive and heavy metal catalysts. jchemrev.com

Information specifically detailing the use of this compound in the synthesis of Chlorprenaline is limited in the provided search results. However, the general structure of beta-adrenoceptor agonists often contains a chiral ethanolamine (B43304) side chain attached to an aromatic ring. The synthesis of such compounds frequently utilizes chiral epoxides or chlorohydrins as key intermediates to establish the desired stereochemistry at the hydroxyl-bearing carbon. (S)-2-Chloro-1-phenylethanol, a related compound, is known as a building block for enantiopure styrene (B11656) oxide, which is a versatile intermediate in pharmaceutical synthesis. chemicalbook.com

Building Blocks for Agrochemicals and Fine Chemicals

This compound and related chlorohydrins are utilized as intermediates in the synthesis of various fine chemicals and potentially in the agrochemical sector. hoffmanchemicals.comnih.govchemspider.com Their utility stems from the ability to introduce a chiral center and functional groups that can be further elaborated into more complex structures. 2-Phenylethanol, a related compound, has applications as a fragrance, an antimicrobial agent, and is found in various natural products. nih.govgminsights.commdpi.com The specific applications of this compound in agrochemicals are not extensively detailed in the provided search results, but its chemical nature makes it a plausible precursor for chiral pesticides and herbicides.

Design and Synthesis of Novel Chiral Compounds via (S)-2-chloro-1-phenylethanol Scaffolds

The chiral scaffold of (S)-2-chloro-1-phenylethanol presents a versatile platform for the synthesis of a wide array of novel chiral compounds. Its two distinct functional groups—the secondary alcohol and the primary chloride—allow for a range of stereoselective modifications, making it a valuable starting material in specialized organic synthesis.

Creation of Structurally Diverse Derivatives with Defined Stereochemistry

A key application of (S)-2-chloro-1-phenylethanol lies in its use as a foundational element for creating more complex molecules with retained or inverted stereochemistry. The inherent chirality of the scaffold is leveraged to produce a variety of derivatives, particularly those with substitutions on the aromatic ring. These modifications can be introduced through the asymmetric synthesis from corresponding substituted phenacyl chlorides.

One notable method involves the bio-catalytic asymmetric reduction of substituted 2-chloro-1-phenylethanone derivatives using baker's yeast. google.com This enzymatic approach allows for the preparation of (S)-2-chloro-1-phenylethanol derivatives with high enantiomeric excess (ee). google.com The substituents on the phenyl ring can be varied, leading to a library of structurally diverse chiral building blocks. google.com

| Substituent (R) | Product Name | Achieved Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| H | (S)-2-chloro-1-phenylethanol | >74% | >97% | google.com |

| 2,4-dichloro | (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol | ~60% | ~96% | google.com |

This method highlights the utility of biocatalysis in generating a range of chiral chlorohydrins with defined stereochemistry, which are crucial intermediates for the synthesis of various biologically active molecules. google.com

Exploration of Synthetic Transformations Involving the Chloro and Hydroxyl Functionalities

The chloro and hydroxyl groups of (S)-2-chloro-1-phenylethanol are reactive handles that can be selectively transformed to introduce new functionalities and construct more complex chiral molecules.

A primary transformation of (S)-2-chloro-1-phenylethanol is its conversion to (S)-styrene oxide . chemicalbook.com This reaction typically proceeds via an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the adjacent chloride. google.com (S)-styrene oxide is a highly valuable chiral epoxide and serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. chemicalbook.comresearchgate.net

The resulting epoxide can undergo a variety of ring-opening reactions with a range of nucleophiles, leading to the formation of 1,2-disubstituted products with well-defined stereochemistry. libretexts.orgopenstax.org Depending on the reaction conditions (acidic or basic), the nucleophile can attack either the more or less substituted carbon of the epoxide ring. libretexts.orgopenstax.org For instance, reaction with water under acidic or basic conditions yields (R)-1-phenyl-1,2-ethanediol, while reaction with other nucleophiles like amines or alkoxides can introduce different functionalities. researchgate.netlibretexts.org

Furthermore, the chloro group can be directly displaced by other nucleophiles in an SN2 reaction. A significant example is the reaction with ammonia (B1221849) or other nitrogen-based nucleophiles to produce chiral 2-amino-1-phenylethanol derivatives . These amino alcohols are crucial structural motifs in many biologically active compounds.

The hydroxyl group can also be a site for derivatization through esterification or etherification . While specific examples starting directly from (S)-2-chloro-1-phenylethanol are not extensively documented in the provided results, the general principles of alcohol chemistry apply. These reactions would yield a different class of derivatives where the stereocenter is preserved.

| Transformation | Reagent/Condition | Product Type | Significance | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Base (e.g., NaOH) | (S)-Styrene Oxide | Versatile chiral epoxide intermediate | chemicalbook.comgoogle.com |

| Nucleophilic Substitution (of Cl) | NH₃ | (S)-2-amino-1-phenylethanol | Chiral amino alcohol synthesis | [No specific reference found for this exact transformation] |

| Epoxide Ring Opening (from Styrene Oxide) | H₂O/H⁺ or OH⁻ | (R)-1-phenyl-1,2-ethanediol | Diol synthesis with stereochemical control | researchgate.netlibretexts.org |

These transformations underscore the synthetic utility of (S)-2-chloro-1-phenylethanol as a chiral building block, enabling the stereoselective synthesis of a diverse range of complex organic molecules.

Mechanistic Studies and Computational Investigations in 2 Chloro 2 Phenylethanol Reactivity

Elucidation of Stereoselectivity Mechanisms in Biocatalytic Processes

The enzymatic synthesis of chiral chlorohydrins, including (S)-2-Chloro-2-phenylethanol, from their corresponding prochiral ketones is a powerful method for producing enantiomerically pure compounds. The stereochemical outcome of these reactions is intricately controlled by the specific interactions between the substrate and the enzyme's active site.

Enzyme Active Site-Substrate Interactions Governing Enantiocontrol

The enantioselectivity of biocatalytic reductions is fundamentally determined by the precise orientation of the substrate within the enzyme's active site. nih.gov Enzymes, as highly efficient catalysts, lower the activation energy of reactions by binding substrates in a protected environment. nih.gov The active site, often located in a cleft of the enzyme's tertiary structure, is lined with specific amino acid residues that engage in non-covalent interactions with the substrate. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the binding geometry of the substrate relative to the enzyme's cofactor, typically NADPH or NADH.

In the case of the reduction of α-chloro ketones to form chiral halohydrins, the enzyme must differentiate between the two enantiotopic faces of the ketone's carbonyl group. The specific amino acid composition and three-dimensional arrangement of the active site create a chiral environment that favors the binding of the substrate in one particular orientation. This preferential binding ensures that the hydride transfer from the cofactor occurs to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol product in excess. Molecular modeling and simulation studies are instrumental in visualizing these interactions and predicting the stereochemical outcome. researchgate.net By modeling the enzyme-substrate complex, researchers can identify key amino acid residues that are critical for enantiocontrol and understand how their arrangement influences the final product's stereochemistry. researchgate.net

Stereochemical Models for Reductase-Catalyzed Transformations

To predict and explain the stereoselectivity of reductase-catalyzed reactions, stereochemical models, such as Prelog's rule, are often employed. These models consider the steric bulk of the substituents attached to the carbonyl carbon. For the reduction of a ketone like 2-chloroacetophenone (B165298), the enzyme will preferentially deliver the hydride to the less sterically hindered face of the carbonyl group, once the larger and smaller substituents are properly oriented within the active site.

Studies on reductases from organisms like Saccharomyces cerevisiae (baker's yeast) have demonstrated their utility in the stereoselective reduction of α-chloro-β-keto esters. nih.govacs.org A screening of eighteen reductases from baker's yeast revealed that in most instances, it was possible to produce at least two of the four potential α-chloro-β-hydroxy ester diastereomers with high optical purity. nih.govacs.org This highlights the diversity of stereochemical preferences among different reductases, even from the same organism. The ability to select a specific enzyme to produce a desired stereoisomer is a significant advantage of biocatalysis. acs.org For example, the reduction of ethyl 2-chloroacetoacetate on a multi-gram scale has been successfully achieved using whole cells of an E. coli strain that overexpresses a single yeast reductase, yielding the corresponding syn-(2R,3S)-alcohol. acs.org

The following table summarizes the results from a study on the biocatalytic reduction of various α-chloro-β-keto esters using a panel of yeast reductases, showcasing the achievable stereoselectivities.

| Substrate | Reductase Source | Major Diastereomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Ethyl 2-chloro-3-oxobutanoate | S. cerevisiae Reductase 1 | (2R,3S) | >99% | >98% |

| Ethyl 2-chloro-3-oxo-4-phenylbutanoate | S. cerevisiae Reductase 2 | (2S,3R) | >99% | >98% |

| Methyl 2-chloro-3-oxopentanoate | S. cerevisiae Reductase 3 | (2R,3R) | 95% | 90% |

This table is a representative example based on findings that different reductases can produce various diastereomers in high optical purities. nih.govacs.org

Insights into Asymmetric Chemical Reaction Pathways

While biocatalysis offers an elegant route to chiral molecules, traditional asymmetric chemical synthesis remains a cornerstone of organic chemistry. Mechanistic studies in this area focus on understanding the transition states and the influence of reaction parameters on the stereochemical outcome.

Transition State Analysis in Chiral Catalyst-Mediated Conversions

In asymmetric synthesis, a chiral catalyst or reagent creates a diastereomeric transition state when it interacts with the prochiral substrate. The difference in the activation energies of these diastereomeric transition states determines the enantioselectivity of the reaction. For the synthesis of this compound, a common approach is the asymmetric transfer hydrogenation of 2-chloroacetophenone. This reaction typically employs a chiral catalyst, such as a transition metal complex with a chiral ligand.

Computational chemistry plays a vital role in elucidating the structures of these transient states. By modeling the interaction between the catalyst, the substrate, and the hydrogen donor, chemists can gain a detailed understanding of the non-covalent interactions that stabilize one transition state over the other. These models can reveal key steric and electronic factors that govern the facial selectivity of the hydride transfer to the prochiral ketone.

Influence of Reaction Conditions on Mechanistic Divergence

The stereochemical outcome of an asymmetric reaction can be highly sensitive to the reaction conditions. Factors such as the choice of solvent, temperature, pressure, and the nature of the catalyst and reactants can all influence the reaction pathway and, consequently, the enantioselectivity.

For instance, in the asymmetric transfer hydrogenation of α-chloro ketones, the solvent can affect the conformation of the catalyst and the solvation of the transition state, thereby altering the energy difference between the diastereomeric pathways. Temperature can also play a critical role; while lower temperatures often lead to higher enantioselectivity due to the increased influence of small energy differences, there are cases where this trend is reversed. The concentration of the catalyst and the hydrogen donor can also impact the reaction mechanism, potentially leading to the formation of different active catalytic species or aggregation effects that modify the stereochemical control. A thorough understanding of how these variables impact the reaction mechanism is essential for optimizing the synthesis of enantiomerically pure compounds like this compound.

Exploration of Fundamental Organic Reactions Involving Halogenated Alcohols and Related Substrates

Halogenated alcohols, or halohydrins, are versatile synthetic intermediates that can undergo a variety of fundamental organic reactions. Their reactivity is primarily dictated by the presence of both a hydroxyl group and a halogen atom on adjacent carbon atoms.

One of the most characteristic reactions of halohydrins is their conversion to epoxides through an intramolecular Williamson ether synthesis. This reaction, typically carried out in the presence of a base, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the adjacent halide in an intramolecular SN2 reaction. The stereochemistry of this reaction is well-defined; it proceeds with inversion of configuration at the carbon bearing the halogen. Thus, a specific stereoisomer of the halohydrin will yield a specific enantiomer of the epoxide.

α-Chloroketones, the precursors to chlorohydrins like 2-Chloro-2-phenylethanol (B86306), are themselves important synthetic building blocks. They can be synthesized through various methods, including the direct chlorination of ketones or the conversion of alcohols. organic-chemistry.orgorganic-chemistry.org A practical method involves using trichloroisocyanuric acid (TCCA) as both an oxidant and a halogenating agent to directly convert secondary alcohols into α-chloro ketones. organic-chemistry.org This process can be tuned, for example, by the addition of methanol (B129727) to facilitate the chlorination of the intermediate ketone, likely by promoting enol formation. organic-chemistry.org

The following table lists some fundamental reactions involving halogenated alcohols and their precursors.

| Reactant Type | Reaction | Product Type | Reagents/Conditions |

| α-Haloketone | Nucleophilic Addition (Reduction) | Halohydrin | NaBH4, LiAlH4, Biocatalysts |

| Halohydrin | Intramolecular Williamson Ether Synthesis | Epoxide | Base (e.g., NaOH, KOH) |

| Secondary Alcohol | Oxidation and Chlorination | α-Chloroketone | Trichloroisocyanuric acid, MeOH |

| Ketone | α-Halogenation | α-Haloketone | N-Chlorosuccinimide, Sulfuryl chloride |

The study of these fundamental transformations is crucial for designing synthetic routes that utilize this compound and other halogenated compounds as key intermediates in the construction of more complex molecules.

Studies on Alkylation, Substitution, and Elimination Pathways

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the hydroxyl group and the chloro group attached to a benzylic carbon. These groups can participate in a variety of reaction pathways, often in competition with one another.

Nucleophilic Substitution:

The benzylic chloride in this compound is susceptible to nucleophilic substitution. The mechanism of this substitution can proceed through two primary pathways: S(_N)1 and S(_N)2.

S(_N)1 Mechanism: The secondary benzylic nature of the carbon bearing the chlorine atom can stabilize a carbocation intermediate through resonance with the phenyl ring. This stabilization makes the S(_N)1 pathway, a two-step process involving the formation of a carbocation followed by nucleophilic attack, a plausible route, particularly with weak nucleophiles in polar protic solvents.

S(_N)2 Mechanism: Alternatively, a strong nucleophile can displace the chloride ion in a single, concerted step, characteristic of an S(_N)2 reaction. This pathway would lead to an inversion of stereochemistry at the chiral center.

The competition between these two substitution mechanisms is influenced by several factors, as summarized in the table below.

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The secondary benzylic nature can support both pathways. |

| Nucleophile | Weak (e.g., H(_2)O, ROH) | Strong (e.g., CN, RS) | The choice of nucleophile is critical in directing the reaction. |

| Leaving Group | Good (stable anion) | Good (stable anion) | Chloride is a reasonably good leaving group. |

| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., acetone, DMSO) | The solvent can be a key parameter to control the mechanism. |

Elimination Reactions:

In the presence of a base, this compound can undergo elimination of HCl to form an alkene. Similar to substitution, two main mechanisms are possible: E1 and E2.

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the S(_N)1 reaction. A weak base can then abstract a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions.

E2 Mechanism: A strong, bulky base can promote a concerted E2 reaction, where the proton abstraction and chloride departure occur simultaneously. This mechanism has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group.

The regioselectivity of elimination (Zaitsev vs. Hofmann product) would depend on the nature of the base used.

Alkylation:

The hydroxyl group of this compound can be alkylated to form an ether. This typically proceeds via an S(_N)2 reaction where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide.

Investigations into Rearrangement Reactions (e.g., Cyclization Studies)

A significant reaction pathway for halohydrins like this compound is intramolecular cyclization.

Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis):

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction. This process results in the formation of a three-membered cyclic ether, an epoxide. Specifically, this compound would be expected to form (S)-styrene oxide. This reaction is generally efficient due to the proximity of the reacting centers, which favors the intramolecular pathway over intermolecular reactions. The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide.

Application of Computational Chemistry and DFT Calculations to Reaction Mechanisms

While specific, in-depth computational studies exclusively focused on this compound are not widely available in the surveyed literature, the principles of computational chemistry and Density Functional Theory (DFT) are powerful tools for elucidating the reactivity of such molecules.

Computational models can be employed to:

Determine Ground State Geometries and Conformational Preferences: DFT calculations can predict the most stable three-dimensional structure of this compound, considering the rotational freedom around the C-C single bonds. This is crucial as the reactivity can be highly dependent on the conformer population.

Calculate Reaction Energy Profiles: By mapping the potential energy surface for substitution, elimination, and cyclization reactions, computational methods can determine the activation energies for each pathway. This allows for a prediction of the most favorable reaction mechanism under specific conditions. For instance, the energy barriers for the formation of the S(_N)1 carbocation versus the transition state of the S(_N)2 reaction can be calculated to predict which substitution mechanism will dominate.

Investigate Transition State Structures: DFT can provide detailed information about the geometry and electronic structure of the transition states for each reaction pathway. This offers a deeper understanding of the factors that stabilize or destabilize these critical points along the reaction coordinate.

Analyze Solvent Effects: Computational models can incorporate the effects of different solvents, providing a more accurate prediction of reaction outcomes in solution. This is particularly important for reactions like S(_N)1 and E1, which are highly sensitive to solvent polarity.

A hypothetical DFT study on this compound would likely investigate the relative energies of the intermediates and transition states for the competing S(_N)1/S(_N)2 and E1/E2 pathways, as well as the intramolecular cyclization to form styrene (B11656) oxide. Such a study would provide quantitative data to support the qualitative predictions based on general mechanistic principles.

| Computational Method | Application to this compound Reactivity |

| DFT (e.g., B3LYP, M06-2X) | Calculation of ground state and transition state energies and geometries. |

| PCM/COSMO | Solvation models to simulate reactions in different solvents. |

| IRC Calculations | Intrinsic Reaction Coordinate calculations to confirm that a transition state connects the correct reactant and product. |

| NBO Analysis | Natural Bond Orbital analysis to understand charge distribution and bonding in intermediates and transition states. |

The application of these computational tools would provide a detailed and quantitative understanding of the factors controlling the reactivity of this compound, moving beyond qualitative predictions to a more precise and predictive model of its chemical behavior.

Advanced Analytical and Spectroscopic Characterization in Chiral 2 Chloro 2 Phenylethanol Research

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for the separation and quantification of enantiomers, a critical aspect of chiral compound analysis.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of (S)-2-Chloro-2-phenylethanol. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. researchgate.netyoutube.com

Commonly employed CSPs for the separation of chiral alcohols and related compounds include those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose), cyclodextrins, and Pirkle-type phases. mdpi.comsigmaaldrich.com For instance, cyclofructan-based CSPs have demonstrated excellent selectivity for a variety of racemic compounds. chromatographyonline.com The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane (B92381) and ethanol) or reversed-phase (e.g., acetonitrile (B52724) and water), and its composition is optimized to maximize the resolution between the enantiomeric peaks. chromatographyonline.comnih.gov The addition of acidic or basic modifiers to the mobile phase can also significantly influence the enantioselectivity and peak shape. chromatographyonline.com

The development of a chiral HPLC method often involves screening different combinations of CSPs and mobile phases to find the most effective system for the target analyte. researchgate.net Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a sample of this compound, a crucial parameter for quality control and for understanding its stereoselective synthesis or biological activity. Modern core-shell particle technology in chiral columns can lead to highly efficient separations with significantly reduced analysis times. nih.gov

Table 1: Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based, Pirkle-type | Provides stereoselective interactions for enantiomer recognition. |

| Mobile Phase | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase (e.g., Acetonitrile/Water) | Elutes the sample through the column; composition affects resolution. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV or Diode-Array Detector (DAD) | Monitors the elution of enantiomers from the column. |

Gas chromatography (GC) using a chiral stationary phase (CSP) is another powerful technique for the analysis of stereoisomers of volatile compounds like 2-chloro-1-phenylethanol (B167369). sigmaaldrich.comgcms.cz The direct method, which employs a chiral column, is generally preferred over the indirect method that requires derivatization with a chiral reagent. mdpi.comchromatographyonline.com

Cyclodextrin-based CSPs are widely used in chiral GC. sigmaaldrich.comgcms.cz These are macromolecules that can form inclusion complexes with the enantiomers, and the stability of these complexes differs for each enantiomer, leading to their separation. gcms.cz Derivatives of β-cyclodextrin, such as permethylated or acetylated forms, offer a range of selectivities for different types of chiral compounds. sigmaaldrich.comsigmaaldrich.com For example, columns like Astec® CHIRALDEX™ and Supelco® DEX™ are based on cyclodextrin (B1172386) technology and provide high resolution for enantiomeric separations. sigmaaldrich.com

The selection of the appropriate chiral GC column and the optimization of operating conditions, such as oven temperature and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. sigmaaldrich.comuctm.edu The resolution factor (Rs) is a key parameter used to quantify the degree of separation between two enantiomeric peaks, with a value of 1.5 indicating baseline resolution. gcms.cz GC can be particularly useful for analyzing complex mixtures due to its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). chromatographyonline.comnih.gov

Table 2: Chiral GC Column and Typical Operating Conditions

| Parameter | Typical Conditions | Significance |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™, Supelco® DEX™) | Enables enantioselective separation based on differential complex formation. sigmaaldrich.com |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | Affects separation efficiency and sample capacity. sigmaaldrich.com |

| Oven Temperature | Isothermal or programmed ramp (e.g., 120 °C) | Influences retention times and peak resolution. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the eluting enantiomers. sigmaaldrich.com |

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are vital for confirming the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, making it highly valuable for the conformational and configurational analysis of this compound. nih.govauremn.org.br Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. chemicalbook.comnih.gov

For this compound, ¹H NMR spectroscopy can reveal the coupling constants between protons, which are dependent on the dihedral angles between them. This information can be used to deduce the preferred conformation of the molecule in solution. auremn.org.br The chemical shifts of the protons are also sensitive to their spatial arrangement. hmdb.carsc.org In some cases, chiral shift reagents can be used to differentiate the signals of enantiomers in a racemic mixture. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govnp-mrd.orghmdb.ca The chemical shifts of the carbon atoms can be influenced by the stereochemistry of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons, further aiding in the determination of the molecule's conformation. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to predict and confirm the most stable conformations. nih.govnih.gov

Table 3: Representative NMR Data for Phenyl-substituted Ethanols

| Compound | Technique | Key Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-Phenylethanol | ¹H NMR (CDCl₃) | 7.35 (m, 2H), 7.27 (m, 3H), 3.86 (t, 2H), 2.89 (t, 2H). rsc.org |

| (R)-2-Chloro-1-phenylethanol | ¹H NMR | Data available, provides structural confirmation. chemicalbook.com |

| 2-Phenylethanol | ¹³C NMR (D₂O) | Predicted and experimental spectra available for structural comparison. np-mrd.orghmdb.ca |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.orgnih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have the same nominal mass but different molecular formulas due to the slight mass differences between isotopes. libretexts.org

For derivatives of this compound, HRMS is used to verify that the molecular formula of the synthesized compound is correct. The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated exact mass for the expected molecular formula. A close match between these values provides strong evidence for the identity of the compound. nih.govsccwrp.org This technique is particularly important when new derivatives are synthesized or when verifying the purity of a sample. The molecular formula for 2-chloro-2-phenylethanol (B86306) is C₈H₉ClO. nih.gov

Table 4: HRMS Data for Molecular Formula Confirmation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClO | nih.govnih.govnist.gov |

| Molecular Weight | 156.61 g/mol | nih.gov |

| Computed Exact Mass | 156.0341926 Da | nih.gov |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ucdavis.educhemicalbook.com The absorption of infrared radiation causes molecular vibrations, and different functional groups vibrate at characteristic frequencies. pressbooks.publibretexts.org

In the IR spectrum of this compound, key absorption bands would be expected for the hydroxyl (O-H) group and the carbon-chlorine (C-Cl) bond, as well as absorptions corresponding to the aromatic ring. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. lumenlearning.com The C-Cl stretching vibration is usually found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the phenyl group. pressbooks.publumenlearning.comresearchgate.net

By comparing the experimental IR spectrum to reference spectra and correlation charts, the presence of the key functional groups in this compound can be confirmed, providing further evidence of its chemical structure. nih.govlumenlearning.com

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) lumenlearning.com |

| Aromatic C-H | Stretching | 3000 - 3100 lumenlearning.com |

| Aliphatic C-H | Stretching | 2850 - 3000 libretexts.org |

| Aromatic C=C | Stretching | 1450 - 1600 pressbooks.pub |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

Chiroptical and Crystallographic Techniques for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of this compound relies on sophisticated instrumental analysis. Circular dichroism spectroscopy and X-ray crystallography are two of the most powerful techniques employed for this purpose, each providing unique insights into the molecule's stereochemistry.

Circular Dichroism (CD) Spectroscopy for Enantiomer Distinction

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that utilizes the differential absorption of left and right circularly polarized light by chiral molecules. This technique is inherently sensitive to the three-dimensional arrangement of atoms around a stereocenter.

Enantiomers, which are non-superimposable mirror images of each other, interact with circularly polarized light in an equal but opposite manner. Consequently, the (S) and (R) enantiomers of 2-Chloro-2-phenylethanol are expected to produce CD spectra that are mirror images of each other. The spectrum is a plot of molar ellipticity ([θ]) versus wavelength. A positive peak (a Cotton effect) in the spectrum of the (S)-enantiomer will correspond to a negative peak of the same magnitude at the same wavelength in the spectrum of the (R)-enantiomer.

While specific experimental CD spectral data for this compound is not widely published, data from the structurally analogous compound, (R)-(+)-1-phenylethanol, has been extensively studied, demonstrating the utility of CD spectroscopy in assigning absolute configurations in this class of molecules. researchgate.net Computational studies combined with experimental measurements on similar compounds allow for confident spectral assignments. researchgate.net Photoelectron circular dichroism (PECD), a related gas-phase technique, has also been used on the deprotonated anion of 1-phenylethanol, highlighting the sensitivity of chiroptical methods to electronic structure and conformation. nih.gov

The following interactive table provides an illustrative example of the expected CD spectral data for the enantiomers of 2-Chloro-2-phenylethanol, based on the principles of CD spectroscopy.

| Wavelength (nm) | This compound Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | (R)-2-Chloro-2-phenylethanol Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| 280 | +50 | -50 |

| 268 | +2500 | -2500 |

| 250 | -1500 | +1500 |

| 230 | +800 | -800 |

| 215 | -3000 | +3000 |

Note: This data is illustrative and intended to demonstrate the mirror-image relationship between the CD spectra of enantiomers.

X-ray Crystallography for Solid-State Absolute Stereochemistry Determination (e.g., via Cocrystallization Methods)

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of every atom in the molecule.

A significant challenge in applying this method to small organic molecules, which may be liquids or oils at room temperature like 2-Chloro-2-phenylethanol, is the difficulty of growing a single crystal of sufficient size and quality. researchgate.net To overcome this hurdle, cocrystallization has emerged as a powerful strategy. bohrium.comru.nl This involves crystallizing the analyte with a second molecule, known as a coformer. If the coformer is a chiral molecule of a known, unchangeable absolute configuration (a chiral probe), the resulting cocrystal's structure will allow for the unambiguous assignment of the analyte's stereocenter by relating it to the known center. nih.gov

A critical parameter in the analysis of crystallographic data for chiral compounds is the Flack parameter. nih.govresearchgate.net This value, which ranges from 0 to 1, indicates whether the determined absolute structure is correct. A Flack parameter close to 0 confirms that the assigned configuration is correct, while a value near 1 indicates that the structure should be inverted to its mirror image. researchgate.netcaltech.edu

The table below presents typical data that would be generated from an X-ray crystallographic analysis of a cocrystal of this compound with a suitable coformer.

| Crystallographic Parameter | Illustrative Value for this compound Cocrystal |

| Chemical Formula | C₈H₉ClO · [Coformer Formula] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.1 Å, c = 15.3 Å, α = β = γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Cu Kα |

| Final R-factor | 0.045 |

| Flack Parameter | 0.02(7) |

Note: This data is representative of a successful absolute configuration determination by X-ray crystallography. researchgate.netresearchgate.net

By employing these advanced analytical methods, researchers can confidently establish the absolute stereochemistry of this compound, which is a fundamental prerequisite for its further study and application in stereospecific chemical and biological processes.

Future Perspectives and Challenges in Research on Chiral 2 Chloro 2 Phenylethanol Systems

Innovations in Green and Sustainable Synthetic Methodologies for Enantiopure Production

The chemical industry's growing emphasis on sustainability is driving the exploration of environmentally benign methods for producing enantiopure compounds like (S)-2-Chloro-2-phenylethanol. researchgate.net Biocatalysis, which utilizes whole cells or isolated enzymes, is a particularly promising green approach. researchgate.net These methods often operate under mild conditions, such as neutral pH and ambient temperatures, and can exhibit high chemo-, regio-, and stereoselectivity. researchgate.net

For instance, the asymmetric reduction of 2-chloroacetophenone (B165298) and its derivatives using microorganisms has been a subject of significant research. Various yeast strains have been screened for their ability to catalyze this reduction, with some, like Saccharomyces cerevisiae B5, demonstrating high yields and enantiomeric excesses of the corresponding (R)-alcohol. researchgate.net More recently, Lactobacillus paracasei BD87E6, isolated from a fermented beverage, has been identified as an effective biocatalyst for the production of (S)-1-(benzofuran-2-yl)ethanol, achieving a 92% yield and over 99.9% enantiomeric excess (ee) in a scalable, aqueous-based process. nih.gov This highlights the potential of whole-cell biocatalysis for the green synthesis of valuable chiral intermediates. nih.gov

The use of baker's yeast for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives has also been explored, offering a cost-effective and straightforward method with high stereoselectivity and mild reaction conditions. google.com This approach can yield the desired (S)-enantiomer with a productivity of over 74.5% and an ee of 97%. google.com

Development of New Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The quest for higher stereoselectivity and efficiency in the synthesis of chiral alcohols continues to fuel the development of novel catalytic systems. Both biocatalytic and chemocatalytic approaches are being actively pursued.

In the realm of biocatalysis, protein engineering plays a crucial role. Mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been developed for the asymmetric reduction of 2-haloacetophenones. nih.gov For example, the ΔP84/A85G and P84S/A85G TeSADH mutants have shown high enantioselectivities in the production of optically active halohydrins. nih.gov These studies demonstrate that guided mutagenesis can broaden the substrate scope and control the stereopreference of enzymes, paving the way for the synthesis of a wider range of enantiopure compounds. nih.gov

On the chemocatalysis front, research is focused on designing new chiral ligands and catalysts. Chiral oxazaborolidines, generated in situ from chiral amino alcohols, have proven effective for the enantioselective reduction of prochiral ketones. ijprs.comwikipedia.org The use of tetrabutylammonium (B224687) borohydride (B1222165) as a reagent in conjunction with a chiral organocatalyst has led to high enantioselectivities (up to 96% ee). ijprs.com Furthermore, advancements in transition metal catalysis, particularly with ruthenium complexes containing chiral bisphosphine and diamine ligands, are providing new avenues for the asymmetric hydrogenation of ketones like acetophenone. mdpi.com The modularity of these catalytic systems allows for fine-tuning of both activity and enantioselectivity. mdpi.com

Design and Synthesis of Novel Chiral Compounds with Advanced Functionalities

This compound and its derivatives serve as versatile starting materials for the synthesis of more complex chiral molecules with novel functionalities. The development of new synthetic methodologies directly impacts the ability to create these advanced compounds.

For example, the design and synthesis of novel chiral clefts and helical structures have been pursued through aryl ligation processes. acs.org This approach, utilizing reactions like the double Buchwald-Hartwig coupling, allows for the construction of intricate, enantiomerically pure architectures from simpler chiral building blocks. acs.org

Furthermore, the integration of pharmacophores into the phenylethanol scaffold is a promising strategy for discovering new bioactive compounds. Researchers have designed and synthesized novel fungicidal phenylethanol derivatives by linking them to a trifluoromethyl pyrazole (B372694) pharmacophore. rsc.org This "active group splicing" approach has led to the identification of compounds with significant antifungal activity. rsc.org The ability to generate diverse chiral alcohols through enantioselective reduction provides a platform for creating libraries of such derivatives for biological screening.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms governing stereoselectivity is crucial for the rational design of improved catalysts and processes. The integration of experimental studies with computational modeling has become an indispensable tool in this endeavor.

Density functional theory (DFT) calculations are increasingly used to elucidate the transition states of asymmetric reactions. acs.org These computational models can reveal the subtle non-covalent interactions between the catalyst, substrate, and solvent that dictate the stereochemical outcome. acs.orgacs.org For instance, computational studies on the enantioselective oxidation of secondary alcohols by palladium complexes have highlighted the critical role of the anion in communicating steric information and influencing both the rate and selectivity of the reaction. acs.org

Similarly, computational investigations into the self- and cross-reactions of peroxy radicals are providing insights into the formation of alcohols and carbonyl compounds in atmospheric chemistry. nih.gov These studies systematically explore the transition state geometries and reaction barriers, contributing to a more comprehensive understanding of complex reaction networks. nih.gov By combining these theoretical predictions with experimental data, researchers can develop more accurate models of catalytic cycles and deactivation pathways, ultimately leading to the design of more robust and efficient catalysts. mdpi.com

Scalability and Industrial Viability of Enantioselective Processes for Chiral 2-Chloro-2-phenylethanol (B86306) and its Derivatives

The ultimate goal of developing novel enantioselective processes is their implementation on an industrial scale. This requires addressing challenges related to scalability, cost-effectiveness, and process robustness.

The development of robust and reusable catalysts is another key aspect of industrial viability. Immobilization of enzymes on solid supports can enhance their stability and facilitate their separation from the reaction mixture, allowing for continuous or semi-continuous processes. rsc.org

For chemocatalytic systems, the cost and availability of the chiral ligands and metal precursors are significant considerations. Research into catalysts that exhibit high turnover numbers and can be efficiently recovered and recycled is essential for economic feasibility. The development of intrinsically chiral surfaces for heterogeneous catalysis also presents a promising, though challenging, avenue for creating scalable and robust enantioselective processes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing enantiomerically pure (S)-2-Chloro-2-phenylethanol?

- Methodology : A robust method involves the reduction of a chiral precursor using NaBH4 in 2-propanol at 0°C, with CaCl2 as a stabilizing agent. The reaction proceeds with stirring for 20 hours at room temperature, followed by extraction with ether and purification via column chromatography (10% Et2O/hexanes), achieving 99% yield .

- Key Data :

| Precursor | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| 6a (0.2 mmol) | NaBH4, CaCl2 | 2-Propanol | 99% | Optically pure |

Q. How can column chromatography be optimized for purifying this compound?

- Use a 10% Et2O/hexanes solvent system to balance polarity and resolution. Pre-adsorb the crude product onto silica gel to minimize band broadening. Monitor fractions via TLC (Rf ~0.3 in hexanes/EtOAc 9:1) .

Q. What analytical techniques confirm the enantiomeric purity of this compound?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) at 1 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

- Optical Rotation : Compare observed [α]D<sup>20</sup> values with literature data (e.g., +35.2° in CHCl3) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved without chiral resolution?

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in α-chlorination reactions. For example, use a catalytic system with 5 mol% (S)-TRIP and NCS (N-chlorosuccinimide) in CH2Cl2 at -20°C, achieving >90% ee .

- Data :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (S)-TRIP | 92 | 85 |

Q. What strategies mitigate product inhibition in microbial production of structurally related alcohols?

- Two-Phase Partitioning Bioreactors (TPPB) : Use polymer beads (e.g., Hytrel® 8206) to sequester inhibitory products. In a 3L TPPB, 500g Hytrel® achieved 13.7 g/L overall 2-phenylethanol (aqueous phase: 1.2 g/L; polymer phase: 88.74 g/L). This reduces aqueous-phase toxicity and enhances productivity (0.38 g/L·h) .

- Comparison :

| System | Productivity (g/L·h) | Max. Conc. (g/L) |

|---|---|---|

| Batch TPPB | 0.38 | 13.7 |

| Semi-continuous TPPB | 0.43 | 20.4 |

Q. How can computational modeling predict the stereochemical outcome of this compound synthesis?

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify enantioselectivity determinants. For example, analyze steric effects in borohydride reductions to explain >99% (S)-enantiomer formation .

- Key Insight : Steric hindrance from the phenyl group directs NaBH4 attack to the less hindered face.

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats (S37/39) .

- First Aid : In case of eye contact, rinse immediately with water for 15 minutes (S26) .

- Storage : Keep in a cool, dry place away from oxidizing agents. WGK Germany classification: 3 (highly water-polluting) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported yields for asymmetric syntheses?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.